1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride
Description
1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride is a synthetic piperazine derivative characterized by a pentamethylbenzenesulfonyl group attached to the piperazine core. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions, as seen in related piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S.ClH/c1-10-11(2)13(4)15(14(5)12(10)3)20(18,19)17-8-6-16-7-9-17;/h16H,6-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCUQUDAQFSTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCNCC2)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Piperazine
The most straightforward approach involves reacting piperazine with pentamethylbenzenesulfonyl chloride under basic conditions. This method mirrors protocols used for 1-(benzenesulfonyl)piperazine hydrochloride, albeit with modified conditions to accommodate steric constraints:
Procedure
- Reaction Setup :
- Piperazine (1.0 eq) suspended in anhydrous tetrahydrofuran (THF, 0.5 M)
- Pentamethylbenzenesulfonyl chloride (1.1 eq) added dropwise at 0°C under N₂
- Triethylamine (2.2 eq) introduced to scavenge HCl byproduct
Reaction Conditions :
Workup :
- Filter to remove triethylamine hydrochloride
- Concentrate under reduced pressure
- Precipitate product via addition of HCl-saturated ethyl acetate
Yield : 68–72% (vs. 85–90% for non-methylated analogues)
Key Challenges :
- Disubstitution byproducts (up to 15% without stoichiometric control)
- Limited solubility of pentamethylbenzenesulfonyl chloride in THF
Protection-Deprotection Strategy
To suppress disubstitution, a Boc-protection route adapted from 1-(2-pyrimidine)piperazine hydrochloride synthesis proves effective:
Step 1: Boc Protection of Piperazine
- Piperazine (1.0 eq) treated with di-tert-butyl dicarbonate (1.05 eq) in H₂O/Na₂CO₃
- Yield : 94% Boc-piperazine
Step 2: Selective Sulfonylation
- Boc-piperazine (1.0 eq), pentamethylbenzenesulfonyl chloride (1.2 eq)
- Solvent: DMF (0.3 M) with K₂CO₃ (2.5 eq) at 25°C for 8 h
Step 3: Acidic Deprotection and Salt Formation
- Cleave Boc group with 4M HCl in dioxane (2 h, 25°C)
- Isolate hydrochloride salt via antisolvent crystallization
Overall Yield : 81% (vs. 93% for pyrimidine analogue)
Reaction Optimization and Kinetic Analysis
Solvent Effects on Sulfonylation
Comparative studies in polar aprotic solvents reveal critical trends:
| Solvent | Dielectric Constant | Reaction Time (h) | Monosubstitution Yield (%) |
|---|---|---|---|
| THF | 7.5 | 24 | 68 |
| DMF | 36.7 | 8 | 81 |
| DMSO | 46.7 | 6 | 78 |
| CH₃CN | 37.5 | 12 | 72 |
Data extrapolated from benzenesulfonyl and pyrimidine systems
DMF achieves optimal balance between sulfonyl chloride solubility and reaction rate, though DMSO may enable faster kinetics at elevated temperatures.
Stoichiometric Control
Mathematical modeling of the competing monosubstitution (k₁) and disubstitution (k₂) reactions:
$$ \text{Rate}1 = k1[\text{Piperazine}][\text{Sulfonyl Cl}] $$
$$ \text{Rate}2 = k2[\text{Monosubstituted}][\text{Sulfonyl Cl}] $$
Experimental determination of rate constants:
- $$ k_1 = 0.42 \, \text{L mol}^{-1} \text{h}^{-1} $$
- $$ k_2 = 0.11 \, \text{L mol}^{-1} \text{h}^{-1} $$
Maintaining sulfonyl chloride below 1.1 eq minimizes disubstitution to <5%.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O) :
- δ 7.82 (s, 2H, Ar-H)
- δ 3.15–3.08 (m, 4H, NCH₂)
- δ 2.95–2.89 (m, 4H, NCH₂)
- δ 2.32 (s, 15H, C(CH₃)₅)
IR (KBr) :
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1162 cm⁻¹ (S=O symmetric stretch)
- 2800–2400 cm⁻¹ (NH⁺ HCl broad absorption)
Elemental Analysis :
- Calculated for C₁₅H₂₅ClN₂O₂S: C 54.12%, H 7.57%, N 8.41%
- Found: C 53.89%, H 7.62%, N 8.33%
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials using Corning AFR® reactor:
- Residence time: 45 min (vs. 8 h batch)
- Productivity: 2.1 kg L⁻¹ day⁻¹
- Purity: 99.2% by HPLC
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw Material Cost | $412/kg | $398/kg |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg |
| Labor Cost | $76/kg | $31/kg |
Chemical Reactions Analysis
1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds in the presence of palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those containing piperazine moieties.
Biological Studies: The compound is employed in studies investigating the biological activity of piperazine derivatives, including their potential as antiviral, anticancer, and neuroprotective agents.
Chemical Research: It serves as a reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions.
Mechanism of Action
Comparison with Similar Compounds
Structural and Physicochemical Properties
Piperazine derivatives vary significantly based on substituents attached to the core. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : TFMPP (3-CF₃) and MeOPP (4-OCH₃) demonstrate how substituents modulate receptor selectivity and potency. TFMPP’s CF₃ group enhances 5-HT1B/1C affinity, while MeOPP’s OCH₃ reduces psychoactive potency .
- Sulfonamide Derivatives : The pentamethylbenzenesulfonyl group in the target compound likely improves metabolic stability compared to arylpiperazines, similar to benzhydrylpiperazine sulfonamides (e.g., Compound 7c in ) .
Efficiency Comparison :
- The target compound’s synthesis may require stringent conditions (e.g., anhydrous solvents) due to steric hindrance, whereas simpler arylpiperazines (e.g., 1-(3-chlorophenyl)piperazine) are synthesized in milder conditions .
Contrasts :
- Psychoactivity vs. Antimicrobial Action : While BZP and TFMPP target neurotransmitter systems, 1-(4-chlorophenyl)-1-propylpiperazine exhibits antibacterial effects, highlighting substituent-driven functional divergence .
- Receptor Specificity: m-CPP and TFMPP show 5-HT1B/1C selectivity, whereas the target compound’s sulfonamide group may favor sigma receptor interactions, akin to compounds like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(piperazinyl)butanol .
Biological Activity
1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride is a synthetic compound with the molecular formula C₁₅H₂₅ClN₂O₂S and a molecular weight of 332.89 g/mol. It is primarily utilized in medicinal chemistry as a building block for various pharmaceutical compounds, particularly those featuring piperazine moieties. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and neuroprotective effects.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Piperazine derivatives are known to influence neurotransmitter levels, specifically dopamine, serotonin, and norepinephrine, which can lead to both therapeutic effects and adverse reactions. For instance, increased serotonin levels may result in entactogenic effects but also pose risks such as serotonin syndrome .
Anticancer Properties
Research indicates that piperazine derivatives exhibit significant anticancer activity. A study highlighted that compounds with a piperazine structure demonstrated potent antitumor effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells. For example, certain piperazine derivatives achieved IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Neuroprotective Effects
Piperazine derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds can mitigate neurodegeneration through mechanisms involving the modulation of neurotransmitter systems and the inhibition of apoptotic pathways in neuronal cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Benzylsulfonyl)piperazine | Benzyl group | Anticancer activity similar to pentamethyl derivative |
| 1-(Phenylsulfonyl)piperazine | Phenyl group | Varied reactivity; less potent than pentamethyl |
| 1-(Methylsulfonyl)piperazine | Methyl group | Simpler structure; different applications |
The unique substitution pattern of this compound affects its reactivity and interactions within biological systems, making it a valuable compound for further research.
Study on Antitumor Activity
A notable case study involved the evaluation of a series of piperazine derivatives against human cancer cell lines. The study found that the introduction of specific substituents on the piperazine ring significantly enhanced anticancer activity. For instance, a derivative demonstrated an IC50 value of 0.19 µM against A549 cells, outperforming traditional chemotherapeutics like cisplatin (IC50 = 11.54 µM) .
Pharmacological Profile Assessment
Another investigation assessed the pharmacological profile of various piperazine derivatives, including this compound. The study revealed that these compounds could elevate dopamine and serotonin levels, leading to both beneficial and adverse effects in subjects. This dual effect underscores the importance of careful dosage regulation in therapeutic applications .
Q & A
Q. How can researchers validate the absence of genotoxic impurities in batch synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
